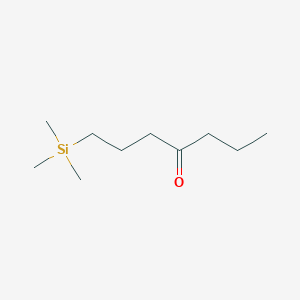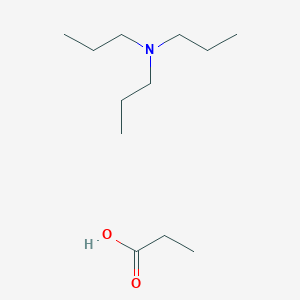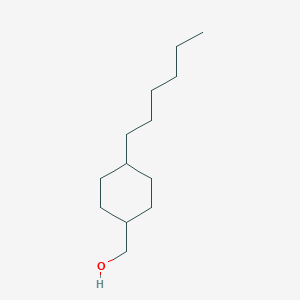
(4-Hexylcyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hexylcyclohexyl)methanol is an organic compound with the molecular formula C13H26O. It is a cyclohexane derivative where a hexyl group is attached to the cyclohexane ring, and a hydroxymethyl group is attached to the same ring. This compound is a colorless liquid and is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Hexylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydroformylation of cyclohexene followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency of the reaction. The hydrogenation process is typically carried out under high pressure and temperature conditions, using catalysts such as zinc oxide-chromic oxide .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hexylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming (4-Hexylcyclohexyl)aldehyde.
Reduction: The compound can be reduced to form (4-Hexylcyclohexyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: (4-Hexylcyclohexyl)aldehyde
Reduction: (4-Hexylcyclohexyl)methane
Substitution: (4-Hexylcyclohexyl)chloride or (4-Hexylcyclohexyl)bromide
Wissenschaftliche Forschungsanwendungen
(4-Hexylcyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of (4-Hexylcyclohexyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic hexyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the hexyl group.
4-Methylcyclohexylmethanol: Contains a methyl group instead of a hexyl group.
(4-Methoxycyclohexyl)methanol: Contains a methoxy group instead of a hexyl group .
Uniqueness
(4-Hexylcyclohexyl)methanol is unique due to its combination of a long hydrophobic hexyl chain and a polar hydroxyl group. This dual nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
71458-09-8 |
|---|---|
Molekularformel |
C13H26O |
Molekulargewicht |
198.34 g/mol |
IUPAC-Name |
(4-hexylcyclohexyl)methanol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
SOEBJIFCUVQDCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)


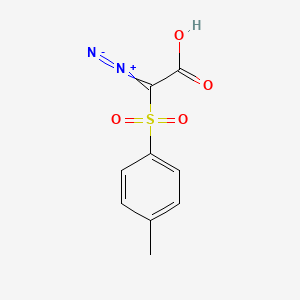
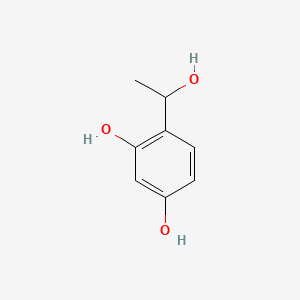
![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
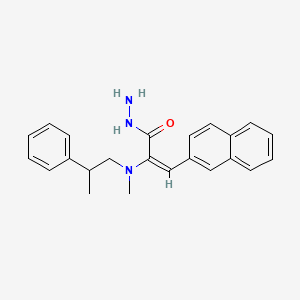
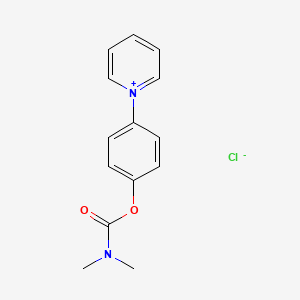

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
